Emadine
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Overview
Description
Emadine, known by its active ingredient emedastine difumarate, is a second-generation antihistamine used primarily in ophthalmic solutions to alleviate symptoms of allergic conjunctivitis. It acts as a selective histamine H1 receptor antagonist, blocking the action of histamine that causes allergic symptoms such as itching, redness, and swelling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Emedastine is synthesized through a multi-step processThe final product, emedastine difumarate, is obtained by reacting emedastine with fumaric acid .
Industrial Production Methods: Industrial production of emedastine involves stringent control of reaction conditions and intermediates to ensure high purity and yield. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Emedastine primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases. Conditions often involve moderate temperatures and solvents like ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various alkylated derivatives of emedastine .
Scientific Research Applications
Emedastine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of histamine receptor antagonists and their interactions.
Biology: Investigated for its effects on cellular processes related to allergic responses.
Medicine: Primarily used in ophthalmology for the treatment of allergic conjunctivitis
Industry: Utilized in the formulation of ophthalmic solutions and other pharmaceutical preparations
Mechanism of Action
Emedastine exerts its effects by selectively binding to histamine H1 receptors, thereby inhibiting the action of histamine. This prevents the typical allergic response, such as increased vascular permeability and release of inflammatory mediators. Emedastine has negligible effects on adrenergic, dopaminergic, and serotonin receptors, making it a highly selective H1 antagonist .
Comparison with Similar Compounds
Levocabastine: Another H1 receptor antagonist used in ophthalmic solutions for allergic conjunctivitis.
Azelastine: A dual-acting antihistamine and mast cell stabilizer used in nasal sprays and eye drops.
Olopatadine: An antihistamine and mast cell stabilizer used in eye drops for allergic conjunctivitis.
Comparison: Emedastine is unique in its high selectivity for H1 receptors, which reduces the likelihood of off-target effects. Compared to levocabastine, emedastine has shown similar efficacy in reducing symptoms of allergic conjunctivitis but with a different side effect profile. Azelastine and olopatadine offer additional mast cell stabilization, which can be beneficial in certain cases .
Emadine’s unique properties and applications make it a valuable compound in both clinical and research settings.
Biological Activity
Emadine, the brand name for emedastine difumarate, is a topical antihistamine primarily used in the treatment of allergic conjunctivitis. This article presents a comprehensive overview of its biological activity, including clinical efficacy, pharmacokinetics, and safety profiles based on diverse research findings.
Overview of this compound
Chemical Composition : Emedastine difumarate is classified as a selective H1 receptor antagonist. It is formulated as a 0.05% ophthalmic solution and is administered topically to the eye.
Mechanism of Action : Emedastine works by blocking the action of histamine at the H1 receptor sites, thereby alleviating symptoms associated with allergic reactions such as itching and redness.
Clinical Efficacy
Several studies have evaluated the efficacy of this compound in comparison to other antihistamines. The following table summarizes key findings from clinical trials:
Case Studies
-
Clinical Trial on Allergic Conjunctivitis :
- Objective : To assess the effectiveness of emedastine versus levocabastine.
- Design : Randomized, double-masked, parallel-group study involving 222 patients.
- Results : Both drugs significantly reduced ocular symptoms; however, emedastine demonstrated superior efficacy in preventing and alleviating symptoms over the treatment period .
- Ocular Itching Assessment :
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use:
- Absorption : Rapid absorption occurs through the conjunctival sac after topical administration.
- Distribution : Primarily localized in ocular tissues, minimizing systemic exposure.
- Metabolism and Excretion : Metabolized primarily in the liver with renal excretion of metabolites.
Safety Profile
This compound has been well-tolerated in clinical studies. The most common adverse effects reported include:
- Headache (11%)
- Mild ocular irritation
No significant reproductive toxicity was observed in animal studies, indicating a favorable safety profile for use in various populations, including children over three years old .
Properties
CAS No. |
690625-90-2 |
---|---|
Molecular Formula |
C21H30N4O5 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole |
InChI |
InChI=1S/C17H26N4O.C4H4O4/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20;5-3(6)1-2-4(7)8/h4-5,7-8H,3,6,9-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
FGFODSDYSQTNOS-WLHGVMLRSA-N |
Isomeric SMILES |
CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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